Dibenzocycloocta-1,5-diene
Overview
Description
Dibenzocycloocta-1,5-diene is an organic compound characterized by a rigid-flexible-rigid structure. It consists of a cyclooctadiene ring fused with two benzene rings. This compound is known for its unique conformational flexibility, allowing it to switch between “Boat” and “Chair” conformations with relatively low activation energy .
Synthetic Routes and Reaction Conditions:
Double Ortho Friedel-Crafts Alkylation: One of the primary methods for synthesizing this compound involves the double ortho Friedel-Crafts alkylation of benzaldehyde with trimethylsilyl iodide.
Alternative Methods: Other methods include the use of commercially available reagents to achieve efficient synthesis with overall yields of around 41-43%.
Industrial Production Methods:
- Industrial production methods typically involve large-scale application of the double ortho Friedel-Crafts alkylation, optimized for higher yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions, particularly involving arene substituents, can tailor the compound’s properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products:
Mechanism of Action
Mode of Action
Dibenzocycloocta-1,5-diene is characterized by its ability to undergo conformational changes . This compound, a rigid-flexible-rigid organic moiety, can switch between “Boat” and “Chair” conformations . The activation energy required for this transformation is around 42 kJ/mol, significantly lower than that of many existing submolecular shape-changing units . This low-energy switching mimics biological systems and could potentially be harnessed for various applications .
Result of Action
The molecular and cellular effects of this compound’s action are largely unexplored. Its low-energy conformational switching could potentially be used to control biological processes, such as ion channel regulation and drug release .
Action Environment
Environmental factors, such as temperature, can influence the action of this compound. For instance, raising the temperature from -60 °C to 60 °C can facilitate the conversion of the “Boat” conformation to the “Chair” conformation .
Scientific Research Applications
Dibenzocycloocta-1,5-diene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dibenzo[a,e]cyclooctene: This compound shares a similar structure but differs in its conformational flexibility and activation energy requirements.
Dibenzocyclooctatetraene: Another related compound, known for its unique electronic properties and applications in organic electronics.
Uniqueness:
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQPMHABIFETBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308658 | |
Record name | Dibenzocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-59-9 | |
Record name | Cyclo-di-o-xylylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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